2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid
Description
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 8 and an acetic acid moiety at position 2. Its hydrochloride salt (CAS 1216442-86-2) has a molecular formula of C10H11ClN2O2 and a molecular weight of 226.66 . This compound is structurally related to pharmacologically active imidazo[1,2-a]pyridine derivatives, such as Zolpidem and Alpidem, which are known for their sedative and anxiolytic properties .
Properties
IUPAC Name |
2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-2-4-12-6-8(5-9(13)14)11-10(7)12/h2-4,6H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTZVTJSUDRKGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966645 | |
| Record name | (8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59128-08-4, 5227-98-5 | |
| Record name | 59128-08-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Components
This method involves a one-pot condensation of 2-aminopyridine derivatives , arylglyoxals , and Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). The reaction proceeds via:
Optimized Conditions
Key Data Table:
| Component | Role | Stoichiometry |
|---|---|---|
| 8-Methyl-2-aminopyridine | Nucleophile | 1.0 equiv |
| Phenylglyoxal | Electrophile | 1.2 equiv |
| Meldrum’s acid | Cyclization agent | 1.5 equiv |
TosOH-Catalyzed Cyclocondensation with Isocyanides
Protocol Overview
A scalable approach employs TosOH (p-toluenesulfonic acid) as a Brønsted acid catalyst to facilitate the reaction between:
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2-Aminopyridine
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Pyridine-2-carbaldehyde
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2-Isocyano-2,4,4-trimethylpentane
The mechanism involves:
Reaction Parameters
Advantages:
-
Avoids metal catalysts.
-
Compatible with diverse substituents on the pyridine ring.
Phosphorus Tribromide-Mediated Cyclization
Patent-Based Synthesis
A patent (EP 1539751B1) describes a two-step process:
Critical Steps
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Step 1: Azetropic removal of water to drive the reaction to completion.
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Step 2: Precipitation of the phosphonium salt for easy filtration.
Copper-Catalyzed Cross-Coupling for Functionalized Derivatives
Reaction Table:
| Component | Role | Conditions |
|---|---|---|
| 2-Aminopyridine | Substrate | 1.0 equiv |
| Ynamide | Coupling partner | 1.2 equiv |
| Cu(OTf)₂ | Catalyst | 20 mol% |
| Solvent | Acetonitrile | 60°C, 12–24 hours |
Limitations:
-
Requires additional steps to install the acetic acid moiety.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Scalability | Purity (%) |
|---|---|---|---|
| Multicomponent | 65–78 | High | >95 |
| TosOH-catalyzed | 60–72 | Moderate | >90 |
| PBr₃-mediated | 68–74 | Industrial | >98 |
| Copper-catalyzed | 45–50 | Low | >85 |
Key Considerations:
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Green Chemistry: TosOH and multicomponent methods avoid hazardous reagents.
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Industrial Preference: PBr₃-mediated synthesis is favored for kilogram-scale production due to facile purification.
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Functional Group Tolerance: Copper catalysis allows for late-stage diversification but complicates acetic acid introduction .
Chemical Reactions Analysis
Types of Reactions
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Overview
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its applications in various scientific research domains, particularly focusing on its pharmacological properties and possible therapeutic uses.
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including this compound, in cancer therapy. The compound has shown promising results in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a study evaluating the antiproliferative effects of related compounds on human cancer cell lines (e.g., HCC827 and MCF-7), it was found that derivatives exhibited significant cytotoxicity with IC50 values in the submicromolar range. The mechanism involved inhibition of key signaling pathways such as PI3K/AKT, leading to reduced cell proliferation and increased apoptosis rates .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 13k | HCC827 | 0.09 - 0.43 | PI3K inhibition, apoptosis |
| 13k | MCF-7 | Submicromolar | Cell cycle arrest at G2/M phase |
Neuropeptide S Receptor Antagonism
Another significant application of this compound lies in its role as a neuropeptide S receptor (NPSR) antagonist. Research indicates that compounds with similar structures can modulate anxiety and stress responses by targeting neuropeptide signaling pathways.
Case Study:
In vivo studies demonstrated that antagonists of NPSR could reduce anxiety-like behaviors in rodent models. Specifically, administration of these compounds led to altered feeding behaviors and reduced anxiety metrics, suggesting their potential use in treating anxiety disorders .
Antiviral Activity
The imidazo[1,2-a]pyridine scaffold has also been explored for antiviral applications, particularly against SARS-CoV-2. Molecular docking studies indicated that derivatives could effectively bind to viral proteins, potentially inhibiting viral entry into host cells.
Case Study:
A series of imidazo[1,2-a]pyridine derivatives were evaluated for their binding affinities to the ACE2 receptor and spike protein of SARS-CoV-2. Compounds exhibited promising binding energies, indicating their potential as antiviral agents .
Mechanism of Action
The mechanism of action of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The imidazo[1,2-a]pyridine scaffold allows for diverse substitutions, enabling tailored physicochemical and biological properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparisons
Stability and Reactivity
- Decarboxylation Resistance : Unlike pyridine-based acetic acids (e.g., 2,2-di(pyridin-2-yl)acetic acid), imidazo[1,2-a]pyridine derivatives exhibit enhanced stability due to aromatic stabilization and intramolecular hydrogen bonding, reducing decarboxylation tendencies .
- Electron-Donating vs. In contrast, chlorine or trifluoromethyl groups (electron-withdrawing) at position 6 may stabilize the ring against electrophilic attack .
Biological Activity
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid (commonly referred to as 8-MIPA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological mechanisms, biochemical interactions, and potential therapeutic applications of 8-MIPA, supported by relevant research findings and data.
Chemical Structure and Properties
8-MIPA is characterized by an imidazo[1,2-a]pyridine moiety with a methyl group at the 8-position and an acetic acid functional group at the 2-position. Its structural features contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Imidazo[1,2-a]pyridine core with acetic acid | Potential for enzyme inhibition and receptor interaction |
| 2-(8-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid | Nitro group at position 8 | Different biological activity due to nitro substitution |
| N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide | Phenyl substitution on nitrogen | Enhanced lipophilicity affecting bioavailability |
The biological activity of 8-MIPA is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : 8-MIPA has been shown to interact with γ-aminobutyric acid (GABA) receptors, influencing neurotransmission dynamics. This interaction can modulate inhibitory neurotransmission, impacting neuronal excitability and synaptic plasticity .
- Enzyme Inhibition : Research indicates that 8-MIPA exhibits moderate inhibitory activity against histamine N-methyltransferase (HNMT), an enzyme involved in histamine metabolism. This suggests potential therapeutic applications in conditions related to histamine dysregulation .
Biological Activities
The compound's biological activities encompass a range of effects:
- Antimicrobial Activity : Studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit antibacterial and antifungal properties. While specific data on 8-MIPA's antimicrobial efficacy is limited, its structural relatives suggest a potential for similar activities .
- Anti-inflammatory Effects : Imidazo[1,2-a]pyridine derivatives are known for their anti-inflammatory properties. The mechanism may involve the modulation of inflammatory cytokines and pathways .
Case Studies
Several studies have highlighted the biological implications of compounds within the imidazo[1,2-a]pyridine class:
- FLT3 Inhibition in Leukemia : A study explored imidazo[1,2-a]pyridine-thiophene derivatives as inhibitors of FLT3 mutations in acute myeloid leukemia (AML). These compounds exhibited significant anti-proliferative effects against FLT3-driven cell lines, indicating a promising avenue for cancer therapy .
- Neuropharmacological Effects : Another investigation into the neuropharmacological properties of imidazo[1,2-a]pyridines revealed their potential in modulating GABAergic signaling, which could be beneficial in treating anxiety and sleep disorders .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid?
- Methodological Answer : Two primary routes are documented:
- Route 1 : Condensation of 2-aminopyridine with 3-bromo-4-oxopentanoic acid ethyl ester under basic conditions (e.g., KOH/ethanol), followed by hydrolysis of the ester group to yield the carboxylic acid .
- Route 2 : Cyclization of pre-functionalized intermediates, such as 2-(chloromethyl)imidazo[1,2-a]pyridine derivatives , with acetic acid derivatives via nucleophilic substitution .
- Key Considerations : Reaction purity can be monitored using TLC, and intermediates should be characterized via -NMR and LC-MS before proceeding to hydrolysis.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves molecular geometry and confirms regiochemistry of the imidazo[1,2-a]pyridine core. For example, bond angles and torsion angles between the methyl group and acetic acid moiety can be quantified .
- Spectroscopy :
- - and -NMR: Assign peaks for the methyl group (δ ~2.5 ppm for CH) and acetic acid protons (δ ~3.8–4.2 ppm for CH, δ ~12–13 ppm for COOH).
- IR: Confirm carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies between calculated and observed spectral data (e.g., unexpected splitting in -NMR) may arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : To detect dynamic processes (e.g., keto-enol tautomerism in the acetic acid moiety).
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental spectra to validate assignments .
- Single-Crystal Analysis : Resolve ambiguities in regiochemistry or hydrogen bonding networks .
Q. What strategies optimize the synthesis yield of this compound?
- Methodological Answer :
- Catalyst Screening : Use Pd/C or CuI to enhance cyclization efficiency in imidazo[1,2-a]pyridine formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures facilitate hydrolysis .
- Temperature Control : Maintain 60–80°C during cyclization to minimize side reactions (e.g., over-oxidation) .
Q. How can derivatives of this compound be designed for pharmacological activity studies?
- Methodological Answer :
- Functionalization Sites :
- Acetic Acid Moiety : Convert to amides via coupling with amines (e.g., EDC/HOBt), yielding analogs like N-substituted imidazo[1,2-a]pyridine-2-acetamides , which show anxiolytic or antimicrobial potential .
- Methyl Group : Replace with halogens (e.g., Cl, F) to modulate lipophilicity and bioavailability .
- Biological Screening : Use in vitro assays (e.g., MIC for antimicrobial activity) and molecular docking to identify interactions with targets like GABA receptors .
Q. What analytical techniques are critical for assessing purity in complex reaction mixtures?
- Methodological Answer :
- HPLC-MS : Quantify residual starting materials and byproducts (e.g., uncyclized intermediates) using a C18 column and gradient elution (0.1% formic acid in HO/MeCN) .
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N content) to confirm synthetic accuracy .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational and experimental LogP values?
- Methodological Answer :
- Experimental LogP : Determine via shake-flask method (octanol/water partitioning) and compare with computational tools (e.g., ChemAxon, Molinspiration).
- Adjust Computational Parameters : Use atomic contribution methods with corrected fragment coefficients for heterocycles .
- Validate with Analogues : Compare LogP trends across structurally related imidazo[1,2-a]pyridines to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
